Ethyl 2,2,3,4,4,4-hexafluorobutyrate
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Overview
Description
Ethyl 2,2,3,4,4,4-hexafluorobutyrate is an organic compound with the molecular formula C6H6F6O2. It is an ester derived from hexafluorobutanoic acid and ethanol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,3,4,4,4-hexafluorobutyrate can be synthesized through the esterification of hexafluorobutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,3,4,4,4-hexafluorobutyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexafluorobutanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Hexafluorobutanoic acid and ethanol.
Reduction: Hexafluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2,3,4,4,4-hexafluorobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of ethyl 2,2,3,4,4,4-hexafluorobutyrate involves its interaction with various molecular targets. The high electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2,2,3,4,4,4-hexafluorobutyrate can be compared with other fluorinated esters, such as:
- Mthis compound
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
The presence of six fluorine atoms in this compound makes it highly electronegative and stable compared to other fluorinated esters
Properties
IUPAC Name |
ethyl 2,2,3,4,4,4-hexafluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c1-2-14-4(13)5(8,9)3(7)6(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYRDKRQQXUDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023228 |
Source
|
Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5200-38-4 |
Source
|
Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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